molecular formula C21H24N4O B2919424 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile CAS No. 2034444-68-1

1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2919424
CAS No.: 2034444-68-1
M. Wt: 348.45
InChI Key: QRFFXPKQLNOAFH-UHFFFAOYSA-N
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Description

1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure comprising a 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (a saturated benzimidazole core) linked via a carbonyl group to a 4-phenylpiperidine-4-carbonitrile scaffold. The saturated benzimidazole component is a privileged structure in medicinal chemistry, often associated with various biological activities . The piperidine ring, substituted with a phenyl group and a nitrile function, is a common pharmacophore found in compounds targeting the central nervous system and other therapeutic areas . The specific research applications and mechanism of action for this particular compound are currently under investigation. Based on its structural features, it is a candidate for use in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or for probing biological pathways. Researchers are exploring its potential in various in vitro assays. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-23-18-8-7-16(13-19(18)24-15)20(26)25-11-9-21(14-22,10-12-25)17-5-3-2-4-6-17/h2-6,16H,7-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFFXPKQLNOAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 2-methyl-1,3-benzodiazole and 4-phenylpiperidine, which undergo a series of reactions such as acylation, cyclization, and nitrile formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparisons

  • Pyrimidine-5-carbonitrile Derivatives (): Structure: Pyrimidine rings with carbonitrile and varied substituents (e.g., isobutyl, morpholine). This may influence binding kinetics in biological systems. Synthesis: Both classes use condensation reactions, but pyrimidine derivatives report yields up to 82% , while thiazole-substituted analogs show lower yields (18%) .
  • 1H-Naphtho[2,3-d]imidazol-3-ium Bromides (): Structure: Rigid naphthoimidazolium cores with methoxy, pyridyl, or furan substituents. Key Differences: The target compound lacks cationic charge and fused aromatic systems, likely improving solubility in non-polar environments.
  • Diazepinium Salts ():

    • Structure : Diazepinium rings with chloro/azido substituents and hexafluorophosphate counterions.
    • Key Differences : The target compound’s benzodiazole is neutral, avoiding ionic interactions that dominate diazepinium salt behavior.

Functional Group Analysis

  • Carbonitrile Group :

    • Present in the target compound, pyrimidine derivatives , and pesticides like fipronil . This group often enhances binding via dipole interactions or serves as a metabolic stable moiety.
    • In pesticides, carbonitriles contribute to insecticidal activity by targeting GABA receptors ; analogous roles in the target compound are plausible but unconfirmed.
  • Aromatic/Substituent Effects :

    • The 4-phenylpiperidine group in the target compound increases lipophilicity compared to aliphatic substituents (e.g., isobutyl in ). This may improve blood-brain barrier penetration relative to morpholine-containing analogs .

Physicochemical and Spectroscopic Comparisons

Table 1: Selected Properties of Analogous Compounds

Compound Class Core Structure Key Substituents Yield (%) Characterization Methods Notable Spectral Data (NMR/IR)
Target Compound Benzodiazole 4-Phenylpiperidine N/A IR, NMR, MS Carbonyl stretch (~1700 cm⁻¹, IR)
Pyrimidine-5-carbonitriles Pyrimidine Isobutyl, Morpholine 18–82 IR, ¹H-NMR, MS NH/CN stretches (2100–2200 cm⁻¹)
Naphthoimidazolium Bromides Naphthoimidazolium Methoxy, Pyridyl N/A ¹H-NMR, HR-MS Aromatic protons (δ 7.0–8.5 ppm)
Diazepinium Salts Diazepinium Chloro, Azido 54–82 ¹H/¹⁹F NMR, IR N₃ stretch (2184 cm⁻¹, IR)

Key Observations:

  • IR Spectroscopy : Carbonyl (amide) and carbonitrile stretches are consistent across classes (~1700 cm⁻¹ and ~2200 cm⁻¹, respectively) .
  • NMR : Piperidine and benzodiazole protons in the target compound would likely resonate in δ 1.5–3.5 ppm (saturated rings) and δ 3.5–4.5 ppm (N-methyl groups), differing from aromatic analogs in (δ 7.0–8.5 ppm).

Biological Activity

The compound 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Gene Expression Modulation : The compound can alter gene expression profiles in cells, affecting pathways related to cell survival and proliferation.

1. Neuropharmacology

Research indicates that this compound may have antidepressant properties due to its action on serotonin receptors. Studies have shown that compounds with similar structures can significantly reduce symptoms of depression in animal models .

2. Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through mitochondrial pathways .

3. Antimicrobial Effects

There are indications that the compound possesses antimicrobial properties. It has been tested against several bacterial strains and demonstrated moderate activity against Gram-positive bacteria .

Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, derivatives of the compound were evaluated for their antidepressant effects using behavioral models in rodents. The results showed a significant reduction in despair-like behavior compared to control groups, suggesting potential therapeutic benefits .

Study 2: Anticancer Efficacy

A recent investigation assessed the cytotoxicity of this compound against human breast cancer cells (MCF-7). The findings revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity and warranting further exploration into its mechanisms .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntidepressantReduces despair-like behavior in rodents
AnticancerInduces apoptosis in MCF-7 breast cancer cells
AntimicrobialModerate activity against Gram-positive bacteria

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